Hydroxypropyl tetrahydropyrantriol; Mexoryl SBB
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Overview
Description
Pro-xylane, also known as hydroxypropyl tetrahydropyrantriol, is a derivative of xylose, a sugar found abundantly in beech trees. It is a prominent ingredient in the cosmetics industry, particularly known for its anti-aging properties. Pro-xylane is recognized for its ability to stimulate the production of glycosaminoglycans, which are essential for maintaining skin hydration and elasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pro-xylane is synthesized through a two-step process. The first step involves the reaction of xylose with acetylacetone in water, forming an intermediate compound. This intermediate is then subjected to hydrogenation to produce Pro-xylane .
Industrial Production Methods
The industrial production of Pro-xylane adheres to the principles of green chemistry. The process involves the use of renewable beech wood as the raw material and water as the solvent, minimizing environmental impact. The production method ensures a high yield of the bioactive isomer, enhancing the biological activity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .
Common Reagents and Conditions
Reduction: Hydrogen gas and a suitable catalyst such as palladium or ruthenium are used for the hydrogenation step.
Substitution: Common reagents include acids or bases that facilitate the substitution at the hydroxyl groups
Major Products Formed
The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pro-xylane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cosmetics, it is used as an anti-aging agent due to its ability to stimulate the production of glycosaminoglycans, which help maintain skin hydration and elasticity . In medicine, Pro-xylane is being explored for its potential in wound healing and tissue regeneration . Its unique properties also make it a valuable compound in the study of carbohydrate chemistry and the development of new biomaterials .
Mechanism of Action
Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .
Comparison with Similar Compounds
Pro-xylane is unique compared to other similar compounds due to its high bioactivity and environmentally friendly production process. Similar compounds include other glycosides and sugar derivatives such as:
C-glycosides: Known for their stability and bioactivity.
Xylose derivatives: Similar in structure but may lack the specific bioactivity of Pro-xylane
Pro-xylane stands out due to its ability to stimulate glycosaminoglycan production more effectively, making it a preferred choice in anti-aging formulations .
Properties
IUPAC Name |
2-(2-hydroxypropyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGFZZYPPGQZFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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